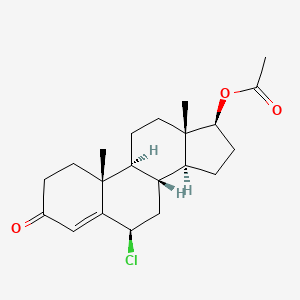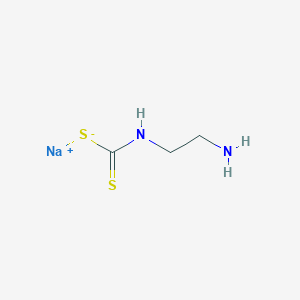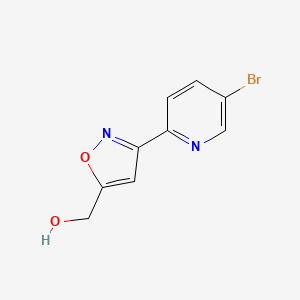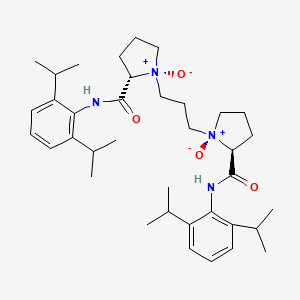
2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)- is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)- involves multiple steps, starting from the basic benzoxazolinone structure. The process typically includes:
Formation of Benzoxazolinone Core: This step involves the cyclization of o-aminophenol with carbonyl compounds under acidic or basic conditions.
Methylation: Introduction of the methyl group at the 3-position is achieved using methylating agents such as methyl iodide in the presence of a base.
Acetylation: The acetyl group is introduced at the 6-position using acetyl chloride or acetic anhydride.
Piperazine Derivative Addition: The final step involves the reaction of the acetylated benzoxazolinone with 4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)- exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Benzoxazolinone: The parent compound with a simpler structure.
3-Methyl-2-benzoxazolinone: A methylated derivative with different properties.
6-Acetyl-2-benzoxazolinone: An acetylated derivative with unique reactivity.
Uniqueness
2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)- stands out due to its complex structure, which imparts unique chemical and biological properties
Properties
CAS No. |
82608-05-7 |
|---|---|
Molecular Formula |
C21H20F3N3O3 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
3-methyl-6-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C21H20F3N3O3/c1-25-17-6-5-14(11-19(17)30-20(25)29)18(28)13-26-7-9-27(10-8-26)16-4-2-3-15(12-16)21(22,23)24/h2-6,11-12H,7-10,13H2,1H3 |
InChI Key |
XERIIBQQYDXGKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,6R)-6-{N2-Isobutyryl-guanin-9-yl}-4-tritylmorpholin-2-yl]methyl Dimethylphosphoramide Chloridate](/img/structure/B13403172.png)
![2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid](/img/structure/B13403175.png)


![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13403189.png)




![1-[3-[[5-(4-Amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B13403244.png)


![3-[[(2S,3S)-3-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B13403255.png)

